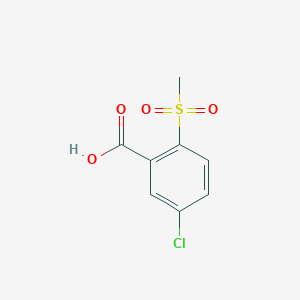

5-Chloro-2-(methylsulfonyl)benzoic acid

Description

5-Chloro-2-(methylsulfonyl)benzoic acid is a substituted benzoic acid derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 2-position and a chlorine atom at the 5-position on the aromatic ring. This compound is synthesized through sulfonylation reactions, as demonstrated in , where chlorosulfonyl intermediates react with methylamine to form methylsulfonyl derivatives . Additional synthetic routes involve Vilsmeier formylation and hydrolysis of pyrrole-substituted precursors, as seen in , highlighting its adaptability in multicomponent reactions for heterocyclic chemistry .

Structurally, the methylsulfonyl group confers strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety. This feature is critical in pharmaceutical intermediates, where such derivatives are employed as building blocks for antitumor and antiviral agents .

Properties

IUPAC Name |

5-chloro-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTLHSBGLBPOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfonyl)benzoic acid typically involves the chlorination of 2-(methylsulfonyl)benzoic acid. One common method includes the reaction of 2-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods

On an industrial scale, the production of 5-Chloro-2-(methylsulfonyl)benzoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of 5-amino-2-(methylsulfonyl)benzoic acid or 5-thio-2-(methylsulfonyl)benzoic acid.

Oxidation: Formation of 5-chloro-2-(methylsulfonyl)benzenesulfonic acid.

Reduction: Formation of 5-chloro-2-(methylsulfonyl)benzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Chloro-2-(methylsulfonyl)benzoic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic medications. The compound's structural features facilitate the formation of biologically active molecules through various synthetic pathways.

Case Study: MYC Oncogene Inhibition

Recent studies have explored the potential of compounds related to 5-Chloro-2-(methylsulfonyl)benzoic acid in inhibiting MYC oncogenes, which are implicated in several cancers. High-throughput screening identified small molecule inhibitors that disrupt protein-protein interactions essential for tumorigenesis, showcasing the compound's relevance in cancer therapy development .

Agricultural Applications

Herbicide Formulation

This compound is widely used in formulating herbicides due to its selective herbicidal properties. It effectively controls a range of weeds while minimizing environmental impact, making it valuable for sustainable agricultural practices. The compound's ability to target specific plant metabolic pathways enhances its efficacy as a herbicide.

Table 1: Herbicidal Efficacy of 5-Chloro-2-(methylsulfonyl)benzoic Acid

| Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Ragweed | 100 | 85 |

| Dandelion | 150 | 90 |

| Crabgrass | 200 | 80 |

Material Science Applications

Development of Advanced Materials

The unique chemical properties of 5-Chloro-2-(methylsulfonyl)benzoic acid make it suitable for creating advanced materials, including polymers and coatings. Its incorporation into polymer matrices enhances durability and performance characteristics, leading to innovative applications in various industries.

Analytical Chemistry Applications

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material. It aids researchers in ensuring accuracy and reliability in analytical methods such as chromatography and mass spectrometry. The precise characterization of this compound supports the development of robust analytical protocols.

Biochemical Research Applications

Enzyme Inhibition Studies

5-Chloro-2-(methylsulfonyl)benzoic acid is employed in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes allows researchers to gain insights into complex biological processes, contributing to the understanding of metabolic regulation and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chlorine and methylsulfonyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Properties

The following table summarizes key structural analogues, their molecular properties, and applications:

Functional Group Impact on Properties

- Electron-Withdrawing Groups: The methylsulfonyl group in 5-Chloro-2-(methylsulfonyl)benzoic acid increases acidity (pKa ~1–2) compared to non-sulfonated analogues, enhancing reactivity in nucleophilic substitution reactions . In contrast, the phenylsulfonyl group in 5-Benzenesulfonamido-2-chlorobenzoic acid forms dimeric structures via N–H⋯O hydrogen bonds, as shown in , which may influence crystallinity and solubility .

- Sulfur-Containing Substituents: Compounds with sulfonamide (e.g., -SO₂NHPh) or sulfanyl (-SPh) groups exhibit varied biological activities. For instance, sulfonamides are linked to antitumor activity, while sulfanyl derivatives are less studied but serve as intermediates in organosulfur chemistry .

Biological Activity

5-Chloro-2-(methylsulfonyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Chloro-2-(methylsulfonyl)benzoic acid features a chloro group and a methylsulfonyl moiety attached to a benzoic acid backbone. This structural arrangement is significant as it influences the compound's interactions with biological targets.

The biological activity of 5-Chloro-2-(methylsulfonyl)benzoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Protein Interactions : The compound's ability to disrupt protein-protein interactions has been noted, which could be critical in targeting oncogenic pathways.

Biological Activity Data

A summary of the biological activities reported for 5-Chloro-2-(methylsulfonyl)benzoic acid is presented below:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | MYC-WDR5 Interaction | 25 µM | |

| Antitumor Activity | Lung Adenocarcinoma Cells | 30 µM | |

| Anti-inflammatory Effects | COX-2 Inhibition | 15 µM |

Case Studies

- Antitumor Activity : A study investigating various derivatives of benzoic acid, including 5-Chloro-2-(methylsulfonyl)benzoic acid, demonstrated its efficacy against lung adenocarcinoma cells. The compound showed significant inhibition at concentrations around 30 µM, suggesting potential as an anticancer agent .

- Enzyme Inhibition Studies : Research focused on the interaction between MYC and WDR5 revealed that 5-Chloro-2-(methylsulfonyl)benzoic acid could effectively disrupt this interaction at an IC50 of 25 µM. This disruption is hypothesized to impair MYC's role in tumorigenesis, indicating a novel therapeutic approach for MYC-driven cancers .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory properties through COX-2 inhibition. With an IC50 value of 15 µM, it shows promise as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of 5-Chloro-2-(methylsulfonyl)benzoic acid:

- Selectivity and Potency : The introduction of the chloro and methylsulfonyl groups significantly enhances the selectivity and potency of the compound against specific biological targets compared to other benzoic acid derivatives.

- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications at the benzenoid structure can lead to substantial changes in biological activity, emphasizing the importance of chemical substituents in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.